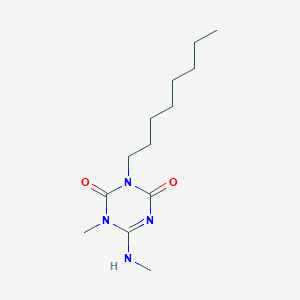![molecular formula C20H30O B14607186 (8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol CAS No. 60397-35-5](/img/structure/B14607186.png)
(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic molecule with a unique structure It is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxyl group at the 17th position. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry at each chiral center. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, (8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of (8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds: Similar compounds to (8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol include other cyclopenta[a]phenanthrene derivatives. These compounds share a similar core structure but may differ in the functional groups attached to the core.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group at the 17th position. These features contribute to its distinct chemical and biological properties.
特性
CAS番号 |
60397-35-5 |
|---|---|
分子式 |
C20H30O |
分子量 |
286.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H30O/c1-13-8-10-19(2)14(12-13)4-5-15-16-6-7-18(21)20(16,3)11-9-17(15)19/h4,12,15-18,21H,5-11H2,1-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChIキー |
LLIQXGDINDAREL-RABCQHRBSA-N |
異性体SMILES |
CC1=CC2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC1)C)C)O |
正規SMILES |
CC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)


![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)

![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
